

Spectroscopic and Analytical Profile of 5-(3-Bromophenyl)isoxazole: A Technical Guide

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Compound of Interest

Compound Name: 5-(3-Bromophenyl)isoxazole

Cat. No.: B1270786

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of **5-(3-Bromophenyl)isoxazole**. While specific experimental spectral data for this compound is not readily available in the cited literature, this document outlines the expected spectroscopic characteristics based on known data for structurally similar isoxazole derivatives. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to facilitate the analysis of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **5-(3-Bromophenyl)isoxazole**. These predictions are based on the analysis of closely related compounds and general principles of spectroscopic interpretation.

Table 1: Predicted ^1H NMR Spectroscopic Data for **5-(3-Bromophenyl)isoxazole**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~8.5 - 8.7	d	~1.8	1H	H-3 (isoxazole ring)
~7.9 - 8.1	t	~1.8	1H	H-2' (phenyl ring)
~7.7 - 7.9	dt	~7.8, 1.3	1H	H-6' (phenyl ring)
~7.6 - 7.8	ddd	~8.0, 2.0, 1.0	1H	H-4' (phenyl ring)
~7.3 - 7.5	t	~7.9	1H	H-5' (phenyl ring)
~6.8 - 7.0	d	~1.8	1H	H-4 (isoxazole ring)

Note: Predicted values are based on data from similar isoxazole structures. The exact chemical shifts and coupling constants will need to be determined experimentally.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **5-(3-Bromophenyl)isoxazole**

Chemical Shift (δ , ppm)	Assignment
~170	C-5 (isoxazole ring)
~158	C-3 (isoxazole ring)
~134	C-4' (phenyl ring)
~131	C-6' (phenyl ring)
~130.5	C-1' (phenyl ring)
~130	C-5' (phenyl ring)
~126	C-2' (phenyl ring)
~123	C-3' (phenyl ring, C-Br)
~100	C-4 (isoxazole ring)

Note: Predicted values are based on data from analogous compounds. Experimental verification is required.

Table 3: Expected IR Absorption Bands for **5-(3-Bromophenyl)isoxazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3150	Medium	C-H stretching (aromatic and isoxazole)
1600 - 1620	Medium-Strong	C=N stretching (isoxazole ring)
1450 - 1580	Medium-Strong	C=C stretching (aromatic ring)
1400 - 1450	Medium	N-O stretching (isoxazole ring)
1000 - 1250	Strong	C-O stretching (isoxazole ring)
750 - 800	Strong	C-H out-of-plane bending (meta-disubstituted benzene)
650 - 700	Medium	C-Br stretching

Note: The precise wavenumbers and intensities of IR bands are dependent on the sample preparation method.

Table 4: Expected Mass Spectrometry Data for **5-(3-Bromophenyl)isoxazole**

m/z	Relative Intensity	Assignment
223/225	High	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Br)
144	Moderate	[M - Br] ⁺
116	Moderate	[M - Br - CO] ⁺ or [C ₇ H ₄ N] ⁺
102	Moderate	[C ₇ H ₄] ⁺
76	High	[C ₆ H ₄] ⁺

Note: Fragmentation patterns are predicted based on common pathways for aryl-substituted heterocyclic compounds and will vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

Sample Preparation:

- Weigh approximately 5-10 mg of the solid **5-(3-Bromophenyl)isoxazole** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample has completely dissolved. If necessary, gently warm the tube or use sonication.

¹H NMR Acquisition:

- Tune and shim the spectrometer to the sample.
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

- Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
- Integrate the peaks to determine the relative number of protons for each signal.

^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Typical parameters include a larger spectral width (e.g., 0-220 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Process the spectrum similarly to the ^1H NMR spectrum.
- Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl_3 triplet at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount (a few milligrams) of **5-(3-Bromophenyl)isoxazole** in a volatile solvent like dichloromethane or acetone.
- Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
- Mount the salt plate in the sample holder of the FT-IR spectrometer.

Data Acquisition:

- Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

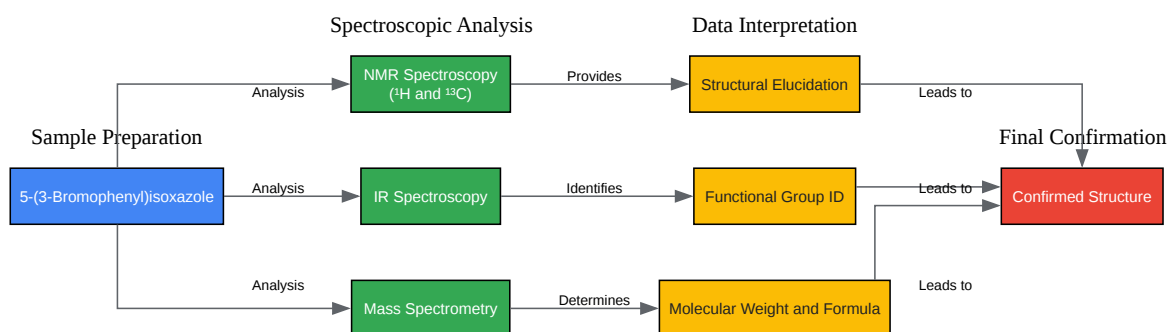
- For EI-MS, a small amount of the pure sample is introduced directly into the ion source, often via a heated probe to ensure vaporization.
- For ESI-MS, dissolve a small amount of the sample (typically $<1\text{ mg/mL}$) in a suitable solvent such as methanol or acetonitrile. The solution is then infused directly into the ESI source.

Data Acquisition:

- The sample is ionized in the source. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation. In ESI, a high voltage is applied to the liquid sample to create an aerosol of charged droplets.
- The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.
- For high-resolution mass spectrometry (HRMS), an analyzer with high mass accuracy (e.g., TOF or Orbitrap) is used to determine the exact mass, which can confirm the elemental composition.

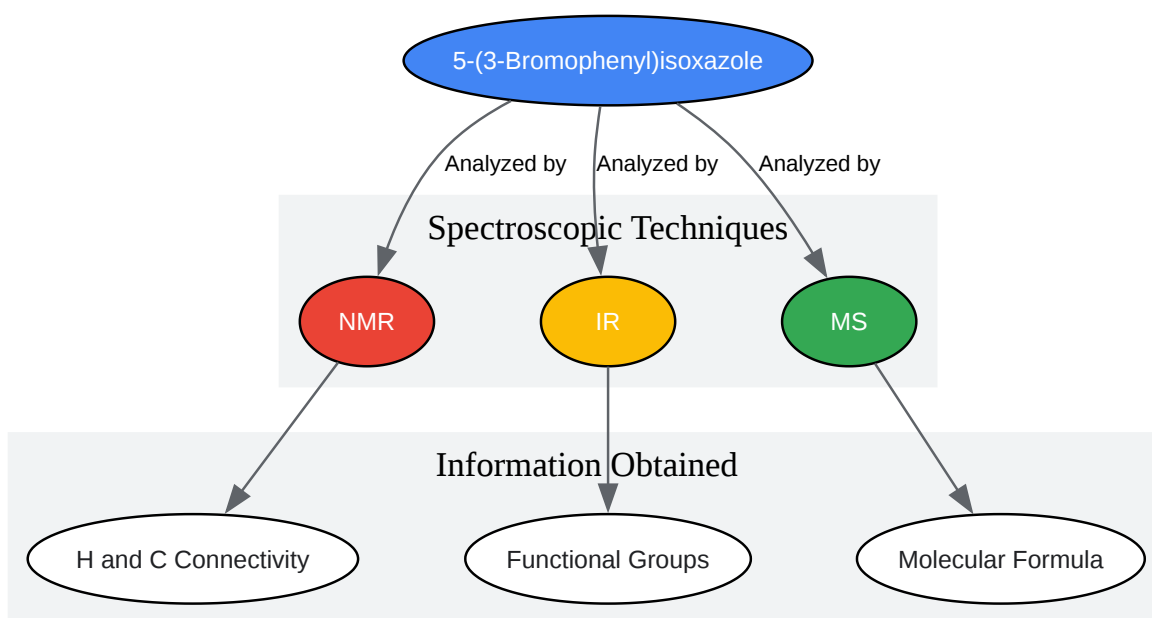
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **5-(3-Bromophenyl)isoxazole**.



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A logical workflow for the spectroscopic analysis of **5-(3-Bromophenyl)isoxazole**.



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